![molecular formula C13H16FNO4S B1451252 [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid CAS No. 1171916-94-1](/img/structure/B1451252.png)
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
説明
科学的研究の応用
Antibacterial Applications
Sulfonamides, which include compounds like [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid, have been used as antibacterial drugs for decades. The compound’s structure, confirmed by various spectroscopic methods, suggests it could be effective against bacterial infections. Its potential for treating bacterial diseases could be significant, especially with the rise of antibiotic-resistant strains .
Antitumor and Anticancer Activity
Recent studies have shown that sulfonamide compounds exhibit unique antitumor and anticancer activities. Compounds similar to [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid are being applied in clinical trials due to their promising anticancer effects. This compound could be a candidate for further exploration in cancer therapy .
Treatment of Acute Respiratory Distress Syndrome (ARDS)
Benzenesulfonic acid derivatives have been evaluated as inhibitors of human neutrophil elastase (hNE), which is significant in the treatment of ARDS. Given the structural similarities, [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid could be developed as a competitive inhibitor of hNE, offering a potential treatment pathway for ARDS, a condition often associated with severe COVID-19 cases .
Development of Human Neutrophil Elastase (hNE) Inhibitors
The development of hNE inhibitors is crucial for addressing diseases like ARDS. The synthesis and evaluation of benzenesulfonic acid derivatives, including [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid, could lead to new treatments that target the roots of severe hypoxia and respiratory failure .
Synthesis of Sulfonyl Fluorides
A novel protocol has been developed for transforming sulfonates or sulfonic acids into sulfonyl fluorides. This process could be applied to [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid, enabling the synthesis of valuable sulfonyl fluoride derivatives under mild reaction conditions .
Pharmaceutical Applications
The compound’s sulfonamide group is known for its wide range of biological activities, which include antidiabetic, antiviral, and other physiological activities. This makes [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid a compound of interest for pharmaceutical applications, where it could be used to develop new medications for various diseases .
作用機序
Target of Action
The primary target of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibition disrupts the normal function of hNE, leading to changes in the immune response and inflammation processes .
Biochemical Pathways
The inhibition of hNE affects the proteolysis process, which is a key part of the immune response . hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially alter these degradation pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular formula is c13h16fno4s , which suggests it may have certain properties affecting its Absorption, Distribution, Metabolism, and Excretion (ADME). The presence of a fluorine atom could enhance the compound’s metabolic stability and lipophilicity , potentially impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of hNE, leading to potential changes in the immune response and inflammation processes . This could have implications for the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .
特性
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVXICQDIDELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



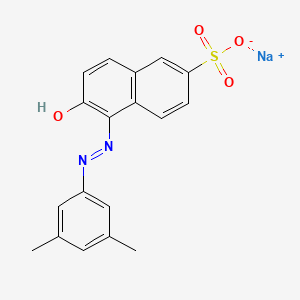
![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)
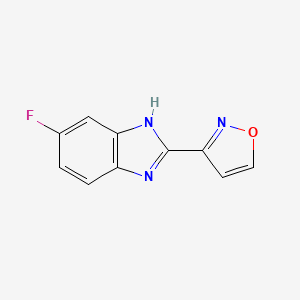
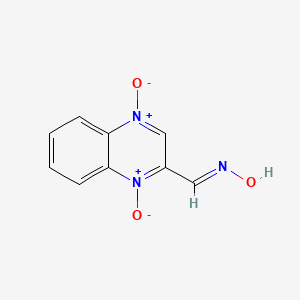
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
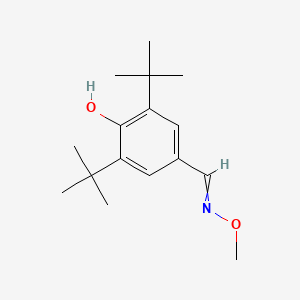
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
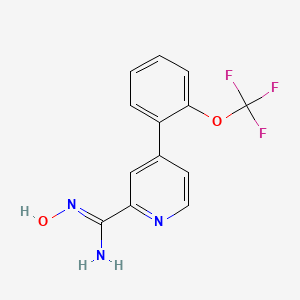
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
